molecular formula C9H6Cl2O3 B13693476 2-Methoxybenzene-1,3-dicarbonyl dichloride CAS No. 2390-40-1

2-Methoxybenzene-1,3-dicarbonyl dichloride

Cat. No.: B13693476
CAS No.: 2390-40-1
M. Wt: 233.04 g/mol
InChI Key: VFUGSYTXEHFZSI-UHFFFAOYSA-N
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Description

2-Methoxyisophthaloyl dichloride is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of isophthalic acid, where two chlorine atoms replace the hydroxyl groups, and a methoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyisophthaloyl dichloride can be synthesized through the chlorination of 2-methoxyisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 2-methoxyisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, toluene, and tetrahydrofuran.

    Catalysts: Pyridine, triethylamine, and 4-dimethylaminopyridine.

Major Products:

Mechanism of Action

The mechanism of action of 2-methoxyisophthaloyl dichloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of polyamides, it reacts with diamines to form amide bonds, resulting in the formation of polymer chains .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyisophthaloyl dichloride is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to its analogs. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity and the types of reactions it undergoes .

Properties

CAS No.

2390-40-1

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

2-methoxybenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C9H6Cl2O3/c1-14-7-5(8(10)12)3-2-4-6(7)9(11)13/h2-4H,1H3

InChI Key

VFUGSYTXEHFZSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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